Tioconazole hydrochloride
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Overview
Description
Tioconazole hydrochloride: is an imidazole antifungal compound used primarily to treat fungal and yeast infections. It is particularly effective against Candida species and is commonly used in topical formulations for conditions such as ringworm, jock itch, athlete’s foot, and tinea versicolor . This compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby increasing cellular permeability and leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tioconazole hydrochloride involves a displacement reaction between 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and 2-chloro-3-(chloromethyl)thiophene . The reaction is typically carried out in the presence of a base such as caustic soda flakes and a solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is then formulated into various topical preparations for medical use .
Chemical Reactions Analysis
Types of Reactions: Tioconazole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its antifungal properties.
Reduction: This reaction can modify the imidazole ring, impacting the compound’s efficacy.
Substitution: Common in the synthesis process, substitution reactions involve replacing one functional group with another to achieve the desired chemical structure
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed: The primary product formed from these reactions is this compound itself, with potential by-products depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: Tioconazole hydrochloride is used in various chemical studies to understand its reactivity and interaction with other compounds. It serves as a model compound for studying imidazole-based antifungals .
Biology: In biological research, this compound is used to study fungal cell membrane synthesis and the effects of ergosterol inhibition. It is also employed in studies investigating its antibacterial properties against certain Gram-positive cocci bacteria .
Medicine: Medically, this compound is widely used to treat fungal infections. It is formulated into creams, ointments, and gels for topical application. Recent studies have explored its potential in treating atopic dermatitis and other skin conditions .
Industry: In the pharmaceutical industry, this compound is a key ingredient in over-the-counter antifungal medications. It is also used in the development of new antifungal agents and formulations .
Mechanism of Action
Tioconazole hydrochloride exerts its antifungal effects by inhibiting the enzyme 14-alpha demethylase, a cytochrome P-450 enzyme involved in converting lanosterol to ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased cellular permeability and cell death. This mechanism also imparts antibacterial properties against certain Gram-positive cocci bacteria .
Comparison with Similar Compounds
Miconazole: Another imidazole antifungal used to treat a variety of fungal infections, including oral thrush and athlete’s foot.
Clotrimazole: Used to treat fungal infections such as ringworm and yeast infections.
Ketoconazole: Employed in treating systemic fungal infections and seborrheic dermatitis.
Uniqueness: Tioconazole hydrochloride is unique in its broad-spectrum antifungal activity and its additional antibacterial properties. Unlike miconazole and clotrimazole, which are used for a wider range of fungal infections, this compound is specifically formulated for treating vaginal yeast infections and certain skin conditions .
Properties
CAS No. |
61675-64-7 |
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Molecular Formula |
C16H14Cl4N2OS |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
1-[2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;hydrochloride |
InChI |
InChI=1S/C16H13Cl3N2OS.ClH/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19;/h1-7,10,15H,8-9H2;1H |
InChI Key |
UKQXXGSDDSCAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl.Cl |
Origin of Product |
United States |
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